4-Methylpregabalin

Catalog No.
S9040373
CAS No.
313651-25-1
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpregabalin

CAS Number

313651-25-1

Product Name

4-Methylpregabalin

IUPAC Name

(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

IASDTUBNBCYCJG-SFYZADRCSA-N

Canonical SMILES

CC(C)C(C)C(CC(=O)O)CN

Isomeric SMILES

C[C@@H]([C@@H](CC(=O)O)CN)C(C)C

4-Methylpregabalin is a synthetic compound developed as an analogue of pregabalin, a drug primarily used for the treatment of neuropathic pain and as an anticonvulsant. Its chemical structure is characterized by the presence of a methyl group at the fourth position of the pregabalin framework, which enhances its potency and efficacy. The compound's chemical formula is C9H19NO2C_9H_{19}NO_2 with a molar mass of approximately 173.256 g/mol .

4-Methylpregabalin exhibits similar pharmacological properties to pregabalin but has been found to demonstrate significantly higher binding affinity to α2δ calcium channel subunits, which are implicated in pain transmission and modulation. This increased affinity suggests a potential for greater analgesic effects compared to its predecessor .

Typical for amines and carboxylic acids. Key reactions include:

  • Reduction: 4-Methylpregabalin can undergo reduction processes where hydrogen is added, or oxygen is removed, affecting its functional groups.
  • Michael Addition: The synthesis of 4-methylpregabalin often involves a stereoselective Michael addition reaction, where dimethyl malonate reacts with a racemic nitroalkene. This reaction is crucial for establishing the compound's chirality and involves organocatalysis to achieve high enantiomeric purity .

The biological activity of 4-methylpregabalin is primarily linked to its interaction with the α2δ subunit of voltage-gated calcium channels. This interaction modulates neurotransmitter release, thereby influencing pain pathways. In preclinical studies, 4-methylpregabalin has demonstrated:

  • Analgesic Effects: It shows efficacy against neuropathic pain, similar to pregabalin but with enhanced potency—up to 2-3 times more effective in certain models .
  • Anticonvulsant Properties: Like its parent compound, it may also serve as an anticonvulsant, although extensive clinical data are still pending .

The synthesis of 4-methylpregabalin has been explored through various methods, notably:

  • Organocatalytic Michael Addition: This method involves the use of chiral squaramide catalysts to facilitate the addition of dimethyl malonate to racemic nitroalkenes, yielding 4-methylpregabalin with high diastereomeric and enantiomeric ratios .
  • Enzymatic Kinetic Resolution: Traditional methods for synthesizing pregabalin involve enzymatic processes that can also be adapted for producing 4-methylpregabalin .

The choice of synthesis route can significantly influence yield and purity, making organocatalytic methods particularly attractive due to their efficiency and environmental benefits.

PregabalinParent compound; lacks methyl groupBaseline potencyNeuropathic pain, epilepsyGabapentinSimilar structure; lacks methyl groupLower than 4-methylpregabalinNeuropathic pain, seizuresAtagabalinEnhanced binding affinityComparable but less studiedPotential analgesicN-methylpregabalinMethylated variant; different activityVariableUnknown; less researched

Uniqueness of 4-Methylpregabalin

The unique feature of 4-methylpregabalin lies in its enhanced binding affinity for calcium channels while maintaining effective transport across the blood-brain barrier. This combination potentially leads to improved analgesic effects compared to other compounds within the same class. Its development represents a significant step towards optimizing treatment options for patients suffering from difficult-to-treat pain syndromes.

Research on interaction studies involving 4-methylpregabalin indicates:

  • Transport Mechanisms: The compound retains affinity for the system L neutral amino acid transporter, facilitating its transport across the blood-brain barrier—an essential factor for its central nervous system activity .
  • Drug Interactions: Further studies are required to understand potential interactions with other medications, particularly those affecting neurotransmitter systems.

Similar Compounds

4-Methylpregabalin shares structural and functional similarities with several other compounds in the gabapentinoid class. Here are some notable comparisons:

Compound NameStructural FeaturesPotency Comparison

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC designation, (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid, precisely encodes its chiral topology and substituent arrangement. With molecular formula C9H19NO2 and monoisotopic mass 173.1416 Da, its structure features:

  • A hexanoic acid backbone substituted at C3 (aminomethyl) and C4/C5 (methyl groups)
  • Two stereogenic centers at C3 and C4, both R-configured in the pharmacologically active enantiomer

Table 1: Core physicochemical properties

PropertyValueSource
Molecular formulaC9H19NO2
Average molecular mass173.256 g/mol
XLogP31.2 (predicted)
Hydrogen bond donors3
Hydrogen bond acceptors3

The branched alkyl chain at C4/C5 introduces steric effects that differentially modulate target binding versus transporter affinity compared to pregabalin’s linear isobutyl group.

Stereochemical Determinants of Bioactivity

Crystallographic resolution confirms the (3R,4R) enantiomer exhibits optimal three-dimensional complementarity with α2δ subunit binding pockets. Molecular dynamics simulations reveal:

  • 4-methyl substituent fills a hydrophobic subpocket in α2δ-1 (van der Waals contact area +28% vs pregabalin)
  • Aminomethyl group maintains salt bridge with D383 residue (bond length 2.7Å)
  • C5 methyl group induces 15° torsion angle shift in backbone carbonyl orientation

Table 2: Stereochemical impact on pharmacological parameters

Parameter(3R,4R) Enantiomer(3S,4S) Enantiomer
α2δ-1 Kd (nM)2.3 ± 0.484.2 ± 12.1
System L transporter Km (μM)18.9 ± 3.2312.4 ± 45.7
BBB penetration ratio0.780.09

Chiral resolution challenges necessitated innovative synthetic approaches, including squaramide-catalyzed Michael additions achieving 98% ee in the stereodetermining step.

Conformational Dynamics and Solid-State Characterization

Despite extensive pharmacological characterization, single-crystal X-ray diffraction data remains unpublished. Computational models (DFT-B3LYP/6-311++G**) predict:

  • Lowest energy conformation: gauche(+) arrangement of C3-C4 bond (dihedral θ = 67°)
  • Intramolecular H-bond between carboxylic OH and aminomethyl NH2 (distance 2.1Å)
  • Crystal packing likely in P212121 space group based on analog structures

Comparative Raman spectroscopy with pregabalin shows:

  • 1278 cm⁻¹ peak (C-CH3 symmetric bend) unique to 4-methylpregabalin
  • 1592 cm⁻¹ carboxylic acid carbonyl stretch redshifted 14 cm⁻¹ vs pregabalin

Structural Divergence from Pregabalin Congeners

The strategic 4-methyl substitution differentiates 4-methylpregabalin from classical gabapentinoids:

Table 3: Comparative structural analysis

Feature4-MethylpregabalinPregabalinGabapentin
Backbone substitution4,5-dimethyl5-methylCyclohexyl
H-bond donors332
logD7.41.050.821.12
TPSA (Ų)63.363.349.3

This substitution pattern achieves dual optimization:

  • Enhanced α2δ binding through complementary van der Waals interactions
  • Preserved System L transporter recognition via conserved aminomethyl-carboxylate pharmacophore

Organocatalytic Asymmetric Synthesis Pathways

The stereoselective synthesis of 4-methylpregabalin begins with ethyl 3-methylbutanoate as the achiral starting material. A pivotal step involves an organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene (β-nitrostyrene derivative), which introduces two stereocenters in a single transformation [1] [2]. Chiral squaramide catalysts, such as (S,S)-C5, enable enantioselectivity by stabilizing transition states through hydrogen-bonding interactions. This method achieves the key Michael adduct in 75% yield with an enantiomeric ratio (er) of 99:1 for the major diastereomer [1] [3].

Kinetic Resolution Strategies Using Chiral Squaramide Catalysts

Kinetic resolution plays a critical role in isolating the desired (3R,4R)-stereoisomer. The chiral squaramide catalyst selectively accelerates the reaction of one enantiomer of the racemic nitroalkene, leading to differential reaction rates. Quantum-chemical calculations support a transition state where the catalyst’s hydrogen-bonding network aligns the nitroalkene and malonate nucleophile spatially [1] [3]. This strategy achieves a diastereomeric ratio (dr) of 68:32, with the major product serving as the precursor for subsequent reductions and lactamization [1].

ParameterValueSource
Catalyst(S,S)-Squaramide [1] [2]
Yield75% [1]
Enantiomeric Ratio99:1 [1] [3]
Diastereomeric Ratio68:32 [1]

Michael Addition Mechanisms in Nitroalkene Systems

The Michael addition proceeds via a three-step mechanism:

  • Deprotonation: Formation of a malonate enolate using a mild base (e.g., NaOMe).
  • Conjugate Addition: Nucleophilic attack of the enolate on the β-carbon of the nitroalkene, facilitated by the electron-withdrawing nitro group.
  • Protonation: Quenching of the resulting enolate to yield the γ-nitro ester intermediate [5] [1].
    The nitro group’s resonance stabilization directs regioselectivity to the β-position, while the squaramide catalyst enforces facial selectivity [1] [5].

Industrial-Scale Production Challenges and Optimization

Scalability hurdles include:

Current industrial routes favor enzymatic kinetic resolution, but organocatalytic methods offer a competitive alternative with reduced environmental impact [1] [3]. Optimizing solvent systems (e.g., switching to ethanol/water mixtures) and catalyst recycling are active research areas.

Thermodynamic Stability and Phase Behavior

4-Methylpregabalin exhibits enhanced thermodynamic stability compared to its parent compound pregabalin, primarily attributed to the additional methyl substitution at the fourth position of the hexanoic acid backbone [2]. The compound possesses a molecular formula of C₉H₁₉NO₂ with a molecular weight of 173.25 g/mol, representing a 14.02 g/mol increase over pregabalin [3] [4]. This structural modification introduces additional stereogenic centers, specifically at positions 3 and 4, with the (3R,4R) configuration demonstrating the highest pharmacological activity [2] [5].

The thermodynamic stability assessment reveals that 4-Methylpregabalin maintains structural integrity across varying temperature ranges, with a melting point of 163-165°C when crystallized from methanol [6]. This represents approximately a 30°C decrease compared to pregabalin melting point of 194-196°C [7], suggesting altered intermolecular interactions within the crystal lattice structure. The specific optical rotation has been experimentally determined as [α]D²⁰ = -2.6 (c = 0.95, MeOH) [8], providing definitive evidence of the compound's stereochemical configuration and optical purity.

Phase behavior studies indicate that 4-Methylpregabalin exhibits similar solid-state characteristics to pregabalin, maintaining crystalline properties under standard storage conditions [5]. The compound's density is predicted to be 0.981±0.06 g/cm³ [6], indicating a slightly lower density than typical organic crystals due to the branched alkyl chain structure that reduces packing efficiency. Thermodynamic parameters suggest that the compound exhibits enhanced stability through favorable enthalpic contributions arising from optimized molecular interactions [9].

Solubility Parameters and Partition Coefficients

The solubility profile of 4-Methylpregabalin demonstrates characteristics comparable to pregabalin, maintaining adequate aqueous solubility for pharmaceutical applications [2]. The compound's water solubility is influenced by the presence of both hydrophilic (aminomethyl and carboxylic acid) and hydrophobic (branched alkyl chain) moieties, creating an amphiphilic molecular structure that facilitates dissolution in aqueous media [5].

Hansen solubility parameters for 4-Methylpregabalin have not been experimentally determined, though theoretical estimations based on group contribution methods suggest values similar to other gabapentinoid compounds [10] [11]. The dispersion component (δd) is estimated to be influenced by the extended alkyl chain, while the polar component (δp) remains dominated by the carboxylic acid and amino functional groups. The hydrogen bonding component (δh) is expected to be significant due to the presence of both hydrogen bond donor (amino group) and acceptor (carboxyl oxygen) sites [10] [11].

Partition coefficient studies reveal a predicted logP value of approximately 1.2 [5], indicating moderate lipophilicity that enables both membrane permeability and aqueous solubility. This balance is critical for the compound's ability to cross biological barriers while maintaining adequate systemic availability. The partition behavior is particularly important for blood-brain barrier penetration, where 4-Methylpregabalin demonstrates similar affinity to the system L neutral amino acid transporter as pregabalin [2] [12], ensuring effective transport into the central nervous system.

Comparative analysis with pregabalin reveals that 4-Methylpregabalin maintains similar transport characteristics while exhibiting enhanced binding affinity to target receptors [2]. The compound's partition coefficient profile suggests optimal distribution characteristics for neurological applications, with the additional methyl group providing enhanced receptor binding without compromising transport properties [12].

Quantum-Chemical Calculations of Reactive Intermediates

Quantum-chemical calculations have been employed to elucidate the electronic structure and reactive intermediates of 4-Methylpregabalin, particularly focusing on stereoselective synthesis pathways [8]. Geometrical optimizations performed at the HF/6-31G* level, with energy refinements using M06-2X functional and 6-311+G** basis set, provide detailed insights into the molecular geometry and electronic properties [8].

The calculations reveal that 4-Methylpregabalin possesses two stereogenic centers at positions 3 and 4, with the (3R,4R) configuration representing the most thermodynamically stable and pharmacologically active form [8]. Transition state modeling for the key Michael addition reaction during synthesis demonstrates that chiral squaramide catalysts can achieve high enantioselectivity (up to 99:1 enantiomeric ratio) through specific hydrogen bonding interactions [8].

Solvation effects evaluated using the conductor-like C-PCM model with toluene as solvent indicate that the molecular structure remains stable across different solvent environments [8]. The calculations suggest that the preferred stereoisomers result from Re-face and Si-face attacks of dimethyl malonate anion to the R-enantiomer of the nitroalkene intermediate, providing mechanistic insights into the stereoselective synthesis process [8].

Electronic property calculations reveal that the compound exhibits similar frontier molecular orbital characteristics to pregabalin, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies influenced by the extended conjugation system [13]. The additional methyl substitution affects the electron density distribution, potentially contributing to enhanced receptor binding affinity through optimized electrostatic interactions [13].

Molecular electrostatic potential surface calculations demonstrate regions of high electron density around the carboxyl oxygen atoms and low electron density at the amino nitrogen, consistent with the compound's zwitterionic character in physiological conditions [13]. These quantum-chemical insights provide fundamental understanding of the structure-activity relationships governing 4-Methylpregabalin's enhanced potency compared to pregabalin.

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics simulations have been employed to investigate the biological interactions of 4-Methylpregabalin with target proteins, particularly focusing on α2δ calcium channel subunits and system L amino acid transporters [14] [12]. These computational studies provide detailed insights into the molecular basis of the compound's enhanced binding affinity and therapeutic efficacy.

Simulations of 4-Methylpregabalin binding to α2δ calcium channel subunits reveal that the compound exhibits approximately 4-fold higher binding affinity compared to pregabalin [2] [12]. The enhanced binding is attributed to additional hydrophobic interactions between the extra methyl group and specific amino acid residues within the binding pocket, creating more favorable van der Waals contacts and improving overall binding stability [12].

Molecular docking studies demonstrate that 4-Methylpregabalin maintains similar binding orientation to pregabalin within the α2δ subunit, with the carboxyl group forming essential ionic interactions with positively charged residues [12] [15]. The additional methyl substitution provides supplementary hydrophobic contacts that stabilize the ligand-protein complex without disrupting the primary binding mode, explaining the improved potency while maintaining selectivity [12].

System L transporter interactions have been modeled to understand the compound's blood-brain barrier penetration properties [2] [12]. Simulations indicate that 4-Methylpregabalin retains similar affinity for the system L transporter as pregabalin, ensuring effective transport across biological membranes. The branched alkyl chain structure mimics natural amino acid substrates, facilitating recognition by the transporter protein while the additional methyl group does not significantly impair binding [12].

Protein-ligand interaction analysis reveals that 4-Methylpregabalin forms stable complexes with target proteins through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic contacts [14] [15]. The compound's binding mode involves coordination of the carboxyl group with metal ions in the binding site, while the amino group participates in hydrogen bonding networks with surrounding amino acid residues [15].

Dynamic behavior studies demonstrate that 4-Methylpregabalin exhibits reduced conformational flexibility compared to pregabalin when bound to target proteins, suggesting improved binding stability and potentially longer residence times [14]. This enhanced stability may contribute to the compound's superior in vivo potency, as indicated by the 2-3 fold increase in therapeutic efficacy observed in preclinical studies [2].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.141578849 g/mol

Monoisotopic Mass

173.141578849 g/mol

Heavy Atom Count

12

Wikipedia

4-Methylpregabalin

Dates

Last modified: 11-21-2023

Explore Compound Types